((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Conformational analysis Ring-puckering potential energy Scaffold design

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1412452-25-5) is a chiral bicyclic alcohol belonging to the 3-oxabicyclo[3.1.0]hexane scaffold class. It features a fused cyclopropane–tetrahydrofuran ring system with a bridgehead hydroxymethyl group, defined (1R,5S) absolute stereochemistry, molecular formula C₆H₁₀O₂, and molecular weight 114.14 g/mol.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B8146591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C2C1(COC2)CO
InChIInChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m1/s1
InChIKeyXSWOPLJKFIQKGK-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol – A Chiral, Conformationally Constrained Building Block for Stereochemically Demanding Drug Discovery


((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1412452-25-5) is a chiral bicyclic alcohol belonging to the 3-oxabicyclo[3.1.0]hexane scaffold class. It features a fused cyclopropane–tetrahydrofuran ring system with a bridgehead hydroxymethyl group, defined (1R,5S) absolute stereochemistry, molecular formula C₆H₁₀O₂, and molecular weight 114.14 g/mol . The bicyclo[3.1.0]hexane core is recognized as a privileged, conformationally restrained isostere of cyclohexane that confers no molecular weight penalty and only a modest lipophilicity increase relative to its monocyclic counterpart [1]. The introduction of the endocyclic oxygen at the 3-position further modulates polarity and hydrogen-bonding capacity, creating a scaffold that is distinct from both the parent carbocycle and its 2-oxa and 6-oxa regioisomers in terms of conformational behavior and biomimetic potential [2].

Why Racemic or Regioisomeric Substitution Cannot Replace ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol in Stereochemically Defined Programs


The 3-oxabicyclo[3.1.0]hexane scaffold displays a single conformational minimum, in contrast to the parent bicyclo[3.1.0]hexane which possesses a second shallow energy minimum [1]. This fundamental difference means that the spatial orientation of substituents—including the critical hydroxymethyl group—is conformationally locked and predictable only for the oxygenated scaffold. Furthermore, repositioning the endocyclic oxygen from the 3-position to the 2-position (as in the 2-oxabicyclo[3.1.0]hexane template of the clinical candidate LY379268) fundamentally alters how the scaffold mimics the tetrahydrofuran ring of natural nucleosides; the 3-oxa scaffold was specifically noted to be deficient as a nucleoside partner compared to its 2-oxa counterpart, demonstrating that oxygen placement is not interchangeable [2]. At the enantiomer level, the (1R,5S) configuration is the specific stereoisomer claimed in patent-protected drug candidates such as the Pan-RAF kinase inhibitor series ; substitution with the (1S,5R) enantiomer or the racemate would alter or dilute target engagement in any stereospecific binding pocket. These scaffold-level, regioisomeric, and stereochemical distinctions preclude simple generic substitution.

Quantitative Differentiation Evidence for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Against Closest Analogs


Conformational Landscape: Single Energy Minimum of 3-Oxabicyclo[3.1.0]hexane Versus Dual Minima of Bicyclo[3.1.0]hexane

Ab initio MP2/cc-pVTZ calculations demonstrate that 3-oxabicyclo[3.1.0]hexane possesses a single conformational minimum, whereas the parent carbocycle bicyclo[3.1.0]hexane exhibits a second shallow energy minimum [1]. This means the 3-oxa scaffold is conformationally homogeneous—the five-membered ring is puckered in only one direction—while the carbocyclic analog can sample multiple conformations. For a building block used to construct target-binding molecules, this translates into predictable and uniform vector presentation of the hydroxymethyl substituent, reducing entropic penalties upon binding and eliminating conformational ambiguity during structure-based design.

Conformational analysis Ring-puckering potential energy Scaffold design

Oxygen Regioisomer Comparison: 3-Oxa Versus 2-Oxa Scaffold in Nucleoside Mimicry

In the synthesis of conformationally North-locked pyrimidine nucleosides, the 3-oxabicyclo[3.1.0]hexane scaffold (I) was the starting template, but its oxygen position was not equivalent to that of a typical nucleoside tetrahydrofuran ring, rendering it a poor partner for the complementary South-locked isomer [1]. To restore proper nucleoside mimicry, the cyclopropane ring bond had to be relocated and the oxygen atom shifted to generate the 2-oxabicyclo[3.1.0]hexane template (II). This experimental observation directly establishes that the 3-oxa and 2-oxa regioisomers are not functionally interchangeable: the 3-oxa scaffold presents the oxygen in a position that does not align with the tetrahydrofuran oxygen of conventional nucleosides, whereas the 2-oxa scaffold does. For programs that require a non-nucleoside oxygen geometry—or that exploit the distinct hydrogen-bonding vector of the 3-oxa isomer—this regioisomeric distinction is critical.

Nucleoside analog Conformational locking Antiviral scaffold

Enantiomer Procurement: (1R,5S) Versus (1S,5R) Pricing and Purity Differentiation

The (1R,5S) enantiomer (CAS 1412452-25-5) and the (1S,5R) enantiomer (CAS 2306255-58-1) are commercially available as discrete products with different pricing structures and purity specifications. As of the latest available vendor data, the (1R,5S) enantiomer is supplied at 95% minimum purity and priced at approximately 93,300 JPY per 0.1 g (~933,000 JPY/g) from a major Japanese research chemical supplier , while the (1S,5R) enantiomer is available at 98% purity and priced at 1,374.00 € per gram from a European supplier . The racemic mixture (CAS 1203707-39-4) is priced at 1,038.00 €/g at 97% purity . The (1R,5S) enantiomer commands a significant premium (~5–8× per gram relative to the (1S,5R) enantiomer, depending on exchange rate), reflecting differences in synthetic accessibility, market demand, and the specific utility of this stereoisomer in patent-protected programs.

Chiral building block Enantiopure procurement Cost analysis

Scaffold-Specific Patent Enabling: (1R,5S)-3-Oxabicyclo[3.1.0]hexane as the Required Core in Pan-RAF Kinase Inhibitor WO2021110141A1

Patent WO2021110141A1 explicitly claims a Pan-RAF kinase inhibitor series wherein the (1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl moiety is directly attached to the 6-position of a 2-(2-hydroxyethoxy)pyridine core . The exemplified compound 16B (CAS 2648838-76-8) incorporates this exact stereochemical scaffold and has been profiled for RAF kinase inhibition and antiproliferative activity against RAS-mutant tumor cells. While internal patent SAR data comparing the (1R,5S) versus (1S,5R) diastereomer is not publicly disclosed, the specific claiming of the (1R,5S) configuration indicates that stereochemistry at the bicyclic bridgehead is a critical determinant of potency. Any program aiming to replicate, improve upon, or design around this patent chemical space must procure the (1R,5S) enantiomer specifically; use of the racemate or opposite enantiomer would constitute a different chemical entity with potentially divergent IP and biological profiles.

Pan-RAF kinase MAPK pathway Cancer therapeutics

Class-Level Physicochemical Advantage: Bicyclo[3.1.0]hexane Scaffolds Versus Cyclohexane Bioisosteres

Bicyclo[3.1.0]hexanes are established as conformationally restrained isosteres of cyclohexanes that achieve three-dimensional constraint with no increase in molecular weight and only a modest elevation in lipophilicity [1]. The incorporation of the endocyclic oxygen in the 3-oxa variant further modulates this profile by introducing hydrogen-bond acceptor capacity (Topological Polar Surface Area contribution from the ether oxygen) without the basicity or protonation-state complications of a nitrogen-containing analog such as 3-azabicyclo[3.1.0]hexane. This combination—conformational restriction without a mass penalty, coupled with neutral polar surface area—is particularly valued in CNS drug design where molecular weight and logP ceilings are stringent. While direct comparative pKa and LogP data for the title compound versus its aza or carbocyclic analogs are not available in the public domain at the level of the isolated building block, the scaffold-level principle that oxygen substitution provides a tunable polarity handle without introducing a basic center is well established in the medicinal chemistry literature [2].

Bioisostere Lipophilicity Molecular recognition

Optimal Deployment Scenarios for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Based on Verified Evidence


Conformationally Locked Kinase Inhibitor Lead Optimization Requiring Defined (1R,5S) Stereochemistry

Programs targeting kinases where a rigid, stereodefined bicyclic scaffold is needed to pre-organize the ligand into its bioactive conformation should prioritize this compound. The single conformational minimum of the 3-oxabicyclo[3.1.0]hexane core [1] ensures that the hydroxymethyl handle projects a consistent vector for subsequent elaboration. The Pan-RAF kinase inhibitor patent WO2021110141A1 explicitly demonstrates the successful deployment of this exact (1R,5S) scaffold in a kinase inhibitor context [2], validating its compatibility with kinase hinge-binding motifs and pyridine-based cores. Procurement of the enantiopure (1R,5S) building block is essential for programs operating in or around this IP space.

Neutral, Non-Basic Conformational Constraint for CNS-Penetrant Candidates

Drug discovery programs targeting CNS indications with strict molecular weight (<400 Da), LogP (<5), and hydrogen-bond donor/acceptor limits should consider this scaffold. Unlike the 3-azabicyclo[3.1.0]hexane analog, which introduces a basic amine center that would be protonated at physiological pH, the 3-oxa scaffold provides conformational restriction and an H-bond acceptor site while remaining neutral [1]. This avoids the liabilities associated with basic amines in CNS programs: increased P-glycoprotein efflux risk, hERG channel binding, and pH-dependent permeability. The modest lipophilicity elevation relative to cyclohexane [2] further aligns with CNS drug-likeness guidelines.

Stereospecific Building Block for Asymmetric Synthesis of Complex Bioactive Molecules

The defined (1R,5S) absolute configuration, combined with the bridgehead hydroxymethyl functional handle, makes this compound suitable as a chiral pool starting material for asymmetric synthesis. The strained cyclopropane ring offers opportunities for ring-opening derivatization, while the tetrahydrofuran ether participates in stereoelectronic effects that can direct the facial selectivity of subsequent transformations. The compound's single conformational minimum [1] simplifies computational modeling of reaction transition states. Procurement of the enantiopure form avoids the yield loss and separation burden associated with resolution of the racemate , justifying the price premium in programs where enantiomeric purity is a critical quality attribute.

Patent Landscape Navigation Around 3-Oxabicyclo[3.1.0]hexane-Containing Chemical Matter

For intellectual property strategy teams, the (1R,5S) enantiomer represents a specific stereochemical entry point into the 3-oxabicyclo[3.1.0]hexane patent space. The commercially available Pan-RAF inhibitor tool compound (CAS 2648838-76-8) built on this scaffold [1] can serve as a reference standard for freedom-to-operate analyses and as a positive control in biochemical screening. Programs seeking to design novel chemical matter that circumvents existing composition-of-matter claims must understand that the (1R,5S) configuration is the specifically claimed stereochemistry; exploration of the (1S,5R) enantiomer or diastereomeric variants may offer a strategy for generating structurally distinct IP while retaining the favorable physicochemical properties of the 3-oxa scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.